molecular formula C19H28N6O B5599128 2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one

2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5599128
M. Wt: 356.5 g/mol
InChI Key: PFNNQZLETUOWTF-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of molecules that include diazaspiro[5.5]undecane derivatives. These compounds are noted for their diverse range of applications in pharmaceuticals and material science due to their unique structural features and chemical properties.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives typically involves complex organic synthesis techniques. A common method for the synthesis of such compounds includes cascade cyclization reactions, as demonstrated by Islam et al. (2017), where they developed a methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via cascade cyclization of [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound , has been elucidated using techniques like X-ray crystallography and NMR spectroscopy. For instance, studies have shown the importance of intermolecular hydrogen bonding and π–π stacking interactions in determining the crystal packing of these compounds (Aggarwal et al., 2014).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions due to their reactive sites, which include the imidazole and the spirocyclic units. These reactions can lead to a wide array of products with potential pharmaceutical applications. Chemical properties such as reactivity towards electrophiles and nucleophiles, and their behavior in condensation reactions, highlight the synthetic versatility of these compounds.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular arrangement and substituent effects. Studies like those by Goubert et al. (2007) explore synthetic approaches towards diazaspiroketal frameworks, shedding light on the challenges and considerations in manipulating the physical properties of these molecules (Goubert et al., 2007).

Scientific Research Applications

Synthesis Techniques

Researchers have developed efficient synthesis methods for nitrogen-containing spiro heterocycles, including derivatives of the compound , via catalyst-free reactions. These methods achieve high yields in short reaction times, highlighting the compound's relevance in organic chemistry for creating complex molecular structures with potential applications in materials science and medicinal chemistry (Aggarwal, Vij, & Khurana, 2014). Similarly, intramolecular spirocyclization techniques have been utilized to construct diazaspiro[5.5]undecane derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Parameswarappa & Pigge, 2011).

Structural and Physical Properties

The structural and thermodynamic properties of diazaspiro[5.5] derivatives have been extensively studied, revealing insights into their crystal packing, hydrogen bonding, and potential for material science applications. For instance, crystal structure analysis has confirmed specific spatial arrangements and interactions, which are crucial for understanding the compound's behavior in various conditions (Zeng, Wang, & Zhang, 2021).

Potential Applications in Material Science

Diazaspiro[5.5]undecane derivatives have shown promise in material science due to their unique structural features. For example, the development of novel bis-triazenes and their characterization underscore the compound's utility in creating materials with specific optical or electronic properties, which could be beneficial in developing new sensors, catalysts, or pharmaceutical agents (Peori, Vaughan, & Hooper, 1998).

properties

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl]-8-[(1-methylimidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-23-10-7-21-17(23)12-24-8-2-5-19(13-24)6-3-18(26)25(14-19)9-4-16-11-20-15-22-16/h7,10-11,15H,2-6,8-9,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNNQZLETUOWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCCC3(C2)CCC(=O)N(C3)CCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one

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